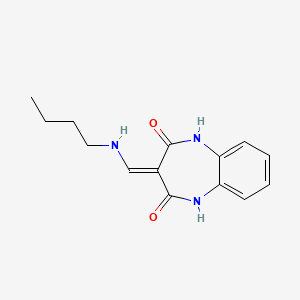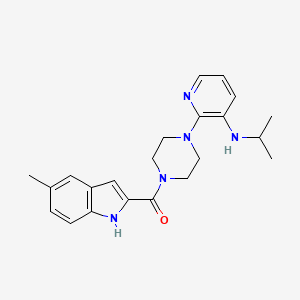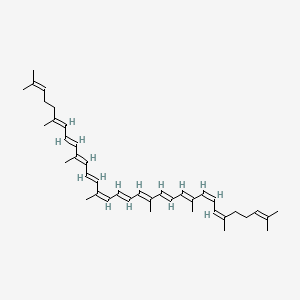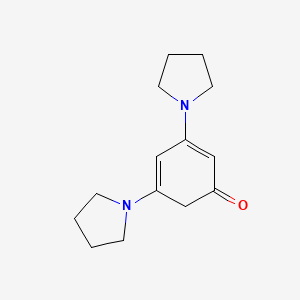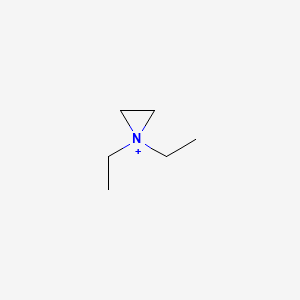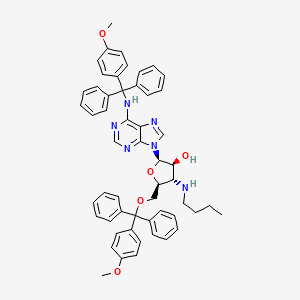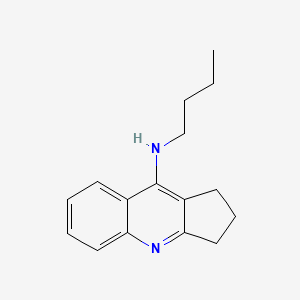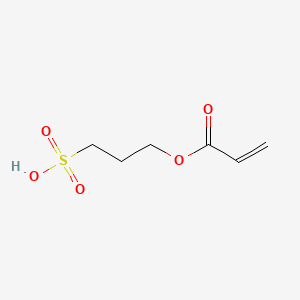
3-Sulfopropyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Sulfopropyl acrylate is synthesized through the polymerization of acrylic monomers. The process involves UV-initiated polymerization in the presence of cross-linking agents such as N, N′-methylenebisacrylamide. This method is user-friendly, cost-efficient, and proceeds in an aqueous environment under atmospheric conditions without the use of heavy metal catalysts .
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing it with other monomers like N-isopropyl acrylamide to create thermoresponsive super water absorbent hydrogels and superporous hydrogels. These hydrogels are used in various applications, including wound infection models and superabsorbent materials .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Sulfopropyl acrylate undergoes various chemical reactions, including polymerization and cross-linking. It is commonly used in the synthesis of hydrogels, where it reacts with other monomers to form cross-linked polymer networks .
Common Reagents and Conditions: The polymerization process typically involves the use of UV light as an initiator and cross-linking agents like N, N′-methylenebisacrylamide. The reactions are carried out in an aqueous environment under atmospheric conditions .
Major Products Formed: The primary products formed from these reactions are hydrogels with unique properties such as high water absorbency, thermoresponsiveness, and superporosity. These hydrogels are used in various applications, including biomedical and industrial fields .
Wissenschaftliche Forschungsanwendungen
3-Sulfopropyl acrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Sulfopropyl acrylate involves its ability to introduce polar sites into polymer chains. This property enhances the hydrophilicity and water absorbency of the resulting hydrogels. The compound’s sulfo group interacts with water molecules, allowing the hydrogels to retain large amounts of water .
Vergleich Mit ähnlichen Verbindungen
- 2-Acrylamido-2-methylpropane sulfonic acid
- Sodium styrene sulfonate
- Potassium 3-sulphonatopropyl acrylate
Comparison: 3-Sulfopropyl acrylate is unique due to its ability to form highly absorbent and thermoresponsive hydrogels. Compared to similar compounds, it offers better water absorbency and stability in aqueous environments. Its ability to introduce polar sites into polymer chains makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
39121-78-3 |
|---|---|
Molekularformel |
C6H10O5S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
3-prop-2-enoyloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10) |
InChI-Schlüssel |
NYUTUWAFOUJLKI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



